1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid
Overview
Description
1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with dimethyl groups and a piperidine ring
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid” are currently unknown. This compound is a product for proteomics research
Mode of Action
The mode of action of this compound is not well-documented in the literature. Given its structural similarity to pyrrole-containing compounds, it may interact with biological targets in a similar manner. Pyrrole rings are known to participate in various biochemical reactions due to the presence of a nitrogen atom, which results in basic properties, making them pharmacologically active .
Biochemical Pathways
For instance, indole alkaloids, which contain a pyrrole ring, are known to be pharmacologically active .
Result of Action
For instance, certain indole derivatives have shown antiviral activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound’s activity may also be influenced by the pH of the environment, as the pKa of the pyrrole ring can affect its reactivity .
Preparation Methods
The synthesis of 1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions.
Chemical Reactions Analysis
1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid can be compared with similar compounds such as:
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound also features a pyrrole ring but differs in its substitution pattern and the presence of a thiophene ring.
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: This compound is structurally similar but lacks the piperidine ring, making it less complex.
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-6-9(2)14-11(8)12(16)15-5-3-4-10(7-15)13(17)18/h6,10,14H,3-5,7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUAQLZDZOZVEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCCC(C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152908 | |
Record name | 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-94-6 | |
Record name | 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.